(2-Butyl-1-benzofuran-3-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

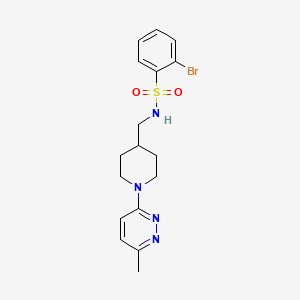

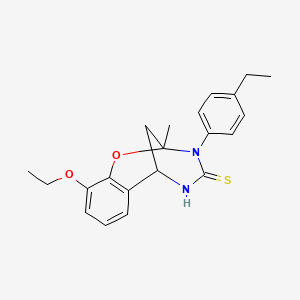

“(2-Butyl-1-benzofuran-3-yl)methanol” is a biochemical used for proteomics research . It has a molecular formula of C13H16O2 and a molecular weight of 204.26 .

Molecular Structure Analysis

The InChI code for “(2-Butyl-1-benzofuran-3-yl)methanol” is 1S/C13H16O2/c1-2-3-7-13-11(9-14)10-6-4-5-8-12(10)15-13/h4-6,8,14H,2-3,7,9H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

“(2-Butyl-1-benzofuran-3-yl)methanol” is an oil at room temperature .Applications De Recherche Scientifique

Proteomics Research

(2-Butyl-1-benzofuran-3-yl)methanol: is utilized in proteomics research, where it serves as a biochemical tool for the study of protein expression, function, and structure . Its molecular properties allow for its use in the identification and quantification of proteins, particularly in the analysis of complex protein mixtures and the study of post-translational modifications.

Pharmacology

In pharmacology, this compound is explored for its potential therapeutic effects. It may be involved in the synthesis of new pharmacological agents or serve as a lead compound in drug discovery processes . Its structural characteristics could make it a candidate for binding with specific receptors or enzymes within biological systems.

Biochemistry

(2-Butyl-1-benzofuran-3-yl)methanol: finds applications in biochemistry for studying enzyme kinetics and mechanisms . It could act as a substrate or inhibitor in enzymatic reactions, helping to elucidate the biochemical pathways and interactions within cells.

Organic Synthesis

This compound is significant in organic synthesis, where it can be used as a building block for the construction of more complex organic molecules . Its benzofuran moiety is particularly interesting for the synthesis of heterocyclic compounds, which are prevalent in many natural products and pharmaceuticals.

Medicinal Chemistry

In medicinal chemistry, (2-Butyl-1-benzofuran-3-yl)methanol is valuable for the design and synthesis of new drugs . Its structure can be modified to enhance its pharmacokinetic and pharmacodynamic properties, making it a versatile scaffold for the development of novel therapeutic agents.

Analytical Chemistry

Lastly, in analytical chemistry, this compound could be used as a standard or reference material in chromatographic analysis . It may also play a role in method development for the detection and quantification of various chemical entities in complex samples.

Orientations Futures

Benzofuran compounds, including “(2-Butyl-1-benzofuran-3-yl)methanol”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Therefore, the future research direction may focus on exploring the potential applications of “(2-Butyl-1-benzofuran-3-yl)methanol” in medicine and other fields.

Mécanisme D'action

Target of Action:

“(2-Butyl-1-benzofuran-3-yl)methanol” is a furan derivative. Furan compounds have been of interest in medicinal chemistry due to their diverse biological activities

Action Environment:

Environmental factors (pH, temperature, etc) can influence stability, efficacy, and bioavailability.

: Banerjee, R., HKS, K., & Banerjee, M. (2012). Medicinal significance of furan derivatives: A review. International Journal of Research in Life Sciences, 1(1), 1-10. PDF

Propriétés

IUPAC Name |

(2-butyl-1-benzofuran-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-3-7-13-11(9-14)10-6-4-5-8-12(10)15-13/h4-6,8,14H,2-3,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNPAXCUVKODCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Butyl-1-benzofuran-3-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl-dimethyl-[[methyl-(3-methylimidazol-3-ium-1-yl)-oxo-lambda6-sulfanylidene]amino]silane;trifluoromethanesulfonate](/img/structure/B2932757.png)

![5-amino-N-(3,5-dimethylphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2932758.png)

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2932759.png)

![Acetamide, N-[3-(bromomethyl)phenyl]-](/img/structure/B2932760.png)

![[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2932763.png)

![2-(cyclopentylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2932767.png)

![Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]-amino}-3-hydroxycyclohexane-1-carboxylate](/img/structure/B2932768.png)